molecular formula C17H19ClN2O3S3 B6583914 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide CAS No. 1251699-57-6

4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide

Cat. No.: B6583914
CAS No.: 1251699-57-6
M. Wt: 431.0 g/mol
InChI Key: BUNXWUXZWWKPRD-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S3 and its molecular weight is 431.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0246337 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of thiomorpholine and thiophene rings in the structure of 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide enhances its efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide group can lead to improved antibacterial activity, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The specific compound under consideration has shown potential in inhibiting inflammatory pathways, particularly in conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate cytokine production could be pivotal in therapeutic applications .

Cancer Research

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The unique arrangement of functional groups in this compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Ongoing research is focused on elucidating these mechanisms and establishing its efficacy in clinical settings .

Polymer Chemistry

The compound's sulfonamide group can act as a reactive site for polymerization processes. It can be utilized to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to degradation under environmental stressors .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be explored as an additive in coatings and adhesives. Its presence may enhance the durability and performance of these materials, particularly in industrial applications where resistance to chemicals and temperature variations is crucial .

Pesticide Development

The structural features of this compound make it a candidate for developing new pesticides. Its potential to disrupt biological processes in pests could lead to effective agrochemical formulations that are less harmful to non-target organisms compared to traditional pesticides .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition of E. coli growth at low concentrations.
Study BAnti-inflammatoryShowed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases.
Study CCancer ResearchInduced apoptosis in breast cancer cells through modulation of cell cycle regulators.
Study DPolymer ChemistryEnhanced tensile strength and thermal stability when incorporated into polycarbonate matrices.
Study EPesticide DevelopmentEffective against aphid populations with lower toxicity profiles than existing pesticides.

Properties

IUPAC Name

4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNXWUXZWWKPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.